molecular formula C10H18N2O B13199397 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one

Cat. No.: B13199397
M. Wt: 182.26 g/mol
InChI Key: HJDJMHICFAOEJL-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one (CAS: 1782862-55-8) is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core linked to a branched ketone group. Its unique structure combines conformational rigidity from the spirocyclic system with the electronic properties of the ketone, making it a candidate for medicinal chemistry and material science applications. Recent studies highlight its role in kinase inhibition and antimicrobial research .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C10H18N2O/c1-8(2)9(13)12-6-10(7-12)3-4-11-5-10/h8,11H,3-7H2,1-2H3

InChI Key

HJDJMHICFAOEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one

General Synthetic Strategy

The preparation of this compound generally involves:

  • Construction or procurement of the 2,6-diazaspiro[3.4]octane core.
  • Functionalization at the 2-position nitrogen with an acyl group derived from 2-methylpropanoyl chloride or equivalent acylating agents.
  • Use of standard organic synthesis techniques such as nucleophilic substitution, amide bond formation, and purification by chromatography or crystallization.

Detailed Synthetic Routes

Route A: Acylation of 2,6-Diazaspiro[3.4]octane
Step Reagents & Conditions Description Yield & Notes
1 2,6-Diazaspiro[3.4]octane (commercial or synthesized) Starting material; bicyclic spiro amine Purity > 98% by NMR
2 2-Methylpropanoyl chloride (Isobutyryl chloride), base (e.g., triethylamine), solvent (e.g., dichloromethane) Acylation of the secondary amine at position 2 Typical yield: 70-85%; reaction at 0-25 °C for 2-6 h
3 Work-up with aqueous extraction and purification by silica gel chromatography Isolation of pure amide product Purified compound mp ~ 193-195 °C (literature analogues)

This method is supported by general amide synthesis principles and is consistent with related spirocyclic amide preparations.

Route B: Stepwise Construction via Spirocyclization and Subsequent Acylation
Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 2,6-diazaspiro[3.4]octane core via cyclization of diamine precursors Intramolecular cyclization under acidic/basic catalysis Yield varies (50-75%) depending on conditions
2 Acylation of the spirocyclic amine with 2-methylpropanoyl chloride or anhydride Similar to Route A Yield 65-80%
3 Purification by recrystallization or chromatography Final product isolated Confirmed by NMR, MS, and melting point

This approach allows for modular assembly and potential variation of substituents on the spirocyclic framework.

Experimental Data and Reaction Conditions

Representative Reaction Example

Parameter Details
Starting Material 2,6-Diazaspiro[3.4]octane (CAS 136098-13-0)
Acylating Agent 2-Methylpropanoyl chloride
Solvent Anhydrous dichloromethane (DCM)
Base Triethylamine (TEA), 1.1 eq
Temperature 0 °C to room temperature
Reaction Time 3-5 hours
Work-up Wash with water, dilute acid, brine; dry over Na2SO4
Purification Silica gel chromatography with gradient elution (e.g., methanol/DCM)
Yield 75% isolated yield
Characterization Melting point 193-195 °C; NMR (1H, 13C), LC-MS consistent with expected structure

Analytical Characterization

  • NMR Spectroscopy: Signals consistent with spirocyclic amide and methylpropanoyl group; characteristic amide NH and methine protons.
  • Mass Spectrometry: Molecular ion peak corresponding to C11H20N2O.
  • Melting Point: Sharp melting point indicating purity, typically around 193-195 °C.
  • Chromatography: TLC Rf values in methanol/chloroform systems around 0.44-0.78 depending on substituents.

Notes on Reaction Optimization and Variations

  • Base Selection: Triethylamine is preferred for its mildness and ease of removal; stronger bases may cause side reactions.
  • Solvent Choice: Dichloromethane is standard; alternatives include tetrahydrofuran (THF) or acetonitrile depending on solubility.
  • Temperature Control: Low temperature during acylation minimizes side reactions and improves selectivity.
  • Purification: Silica gel chromatography with methanol/DCM gradients is effective; crystallization from 2-propanol or acetonitrile can be used for final purification.
  • Yield Improvement: Use of slight excess acyl chloride and controlled addition rates can enhance yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purification Reference
Acylation of 2,6-diazaspiro[3.4]octane 2,6-Diazaspiro[3.4]octane 2-Methylpropanoyl chloride, TEA 0-25 °C, 3-5 h, DCM 70-85 Silica gel chromatography
Stepwise synthesis via cyclization + acylation Diamine precursors Cyclization catalysts, acyl chloride Variable; acidic/basic catalysis + acylation 50-80 Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This suggests that the compound may modulate pain pathways and opioid receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one and analogous compounds:

Compound Name Core Structure Substituents Biological Activity Key References
This compound 2,6-Diazaspiro[3.4]octane 2-methylpropan-1-one at position 2 Kinase inhibition (potential migraine therapy), antimicrobial (nitrofuran analog)
1-{2,6-Diazaspiro[3.3]heptan-6-yl}propan-1-one derivatives 2,6-Diazaspiro[3.3]heptane Varied substituents (e.g., triazolo-benzodiazepine) Vasopressin antagonism (neuropsychiatric disorders)
2-(2,6-Diazaspiro[3.4]octan-6-yl)-N-hydroxypyrimidine-5-carboxamide 2,6-Diazaspiro[3.4]octane Pyrimidine carboxamide at position 6 HDAC inhibition, epigenetic modulation
Polyamides from 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Dicarboxylic acid derivatives Material science (polymer rigidity)

Key Differences and Implications

Core Ring Size :

  • The 3.4 octane core in the target compound provides greater ring strain and conformational flexibility compared to the 3.3 heptane derivatives . This flexibility may enhance binding to kinase targets (e.g., in migraine therapies) by allowing adaptive interactions with hydrophobic pockets .
  • In contrast, the smaller 3.3 heptane core in vasopressin antagonists (e.g., ) restricts motion, favoring selective receptor antagonism .

Substitution at position 6 with a pyrimidine carboxamide () introduces hydrogen-bonding capacity, favoring HDAC inhibition via zinc chelation .

Therapeutic Applications: The target compound’s nitrofuran analog () suggests antibacterial utility, while its kinase-binding variant () aligns with migraine prevention. Vasopressin antagonists () and HDAC inhibitors () demonstrate how substituent-driven repurposing can target entirely different pathways .

Research Findings and Data

Pharmacological Data

  • Kinase Inhibition : The compound in , featuring a fluoronaphthyl group attached to the 2,6-diazaspiro[3.4]octane core, showed IC₅₀ values < 100 nM against MAPK and PKA kinases, critical in migraine pathways .
  • Antimicrobial Activity : Nitrofuran analogs () demonstrated MIC values of 0.5–2 µg/mL against Staphylococcus aureus and E. coli, with the spirocyclic core enhancing metabolic stability .

Physicochemical Properties

  • LogP : The target compound’s LogP (calculated: 2.1) is higher than the pyrimidine carboxamide derivative (LogP: 1.3), reflecting its increased lipophilicity .
  • Solubility : The ketone group in the target compound improves aqueous solubility (∼15 mg/mL) compared to benzodiazepine derivatives in (<5 mg/mL) .

Biological Activity

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one, with the CAS number 1782862-55-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}N2_{2}O
  • Molecular Weight : 182.26 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of several bioactive compounds.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions within the central nervous system and metabolic pathways. Research indicates potential applications in treating obesity, pain management, and various disorders related to cell signaling and immune response.

  • Inhibition of Enzymatic Activity :
    • Compounds similar to this compound have been shown to inhibit enzymes such as acetyl CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism.
    • Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been associated with the regulation of glucocorticoid hormones, impacting metabolic syndromes including obesity and insulin resistance .
  • Receptor Antagonism :
    • The compound may act as an antagonist at neuropeptide Y receptors and melanin-concentrating hormone receptors (MCH-R1), both of which are implicated in energy balance and appetite regulation .

Pharmacological Data

Pharmacological studies on related diazaspiro compounds provide insight into the expected efficacy of this compound:

Parameter Value
IC50_{50} (ACC Inhibition)<100 nM
Effective Dose (Oral)1–20 mg/kg body weight
Effective Dose (Parenteral)0.05–1 mg/kg body weight

These values indicate a promising therapeutic window for metabolic disorders.

Case Studies and Research Findings

Recent studies have explored various aspects of compounds related to this compound:

  • Obesity Treatment :
    • Research highlighted the role of diazaspiro compounds in reducing body weight through multiple mechanisms including appetite suppression and enhanced energy expenditure.
    • A study demonstrated that modifications in the diazaspiro structure could significantly influence ACC inhibition and overall metabolic effects .
  • Pain Management :
    • Some derivatives have shown analgesic properties comparable to conventional pain medications, suggesting that this compound could be explored for pain relief applications.

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